2-(1,3-Thiazol-4-ylmethoxy)aniline
Overview
Description
2-(1,3-Thiazol-4-ylmethoxy)aniline is an organic compound with the molecular formula C10H10N2OS and a molecular weight of 206.27 g/mol It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, attached to an aniline moiety through a methoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Thiazol-4-ylmethoxy)aniline typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction, where a suitable methoxy-containing reagent reacts with the thiazole ring.
Formation of the Aniline Moiety: The aniline moiety can be introduced through a nucleophilic aromatic substitution reaction, where the thiazole-methoxy intermediate reacts with an aniline derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (e.g., temperature, pressure, solvent), and employing efficient purification techniques to obtain high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Thiazol-4-ylmethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-(1,3-Thiazol-4-ylmethoxy)aniline has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting microbial infections or cancer.
Materials Science: It can be used in the development of advanced materials, such as polymers and dyes.
Biological Studies: The compound can be used in studies investigating the biological activity of thiazole-containing compounds.
Mechanism of Action
The mechanism of action of 2-(1,3-Thiazol-4-ylmethoxy)aniline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Thiazol-4-yl)aniline: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-(1,3-Thiazol-4-ylmethoxy)benzene: Lacks the amino group, which may influence its chemical properties and applications.
Uniqueness
2-(1,3-Thiazol-4-ylmethoxy)aniline is unique due to the presence of both the thiazole and aniline moieties, connected through a methoxy linker. This structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(1,3-thiazol-4-ylmethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c11-9-3-1-2-4-10(9)13-5-8-6-14-7-12-8/h1-4,6-7H,5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHYIDXZCJBXSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCC2=CSC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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